molecular formula C8H8ClFN2 B2815728 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride CAS No. 1795283-40-7

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

Cat. No.: B2815728
CAS No.: 1795283-40-7
M. Wt: 186.61
InChI Key: MZIBDLXQHZOKHV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS: 1795283-40-7) is a fluorinated aromatic compound with the molecular formula C₈H₈ClFN₂ and a molecular weight of 186.61 g/mol . The structure comprises a benzene ring substituted with a nitrile group (-CN), a fluorine atom at position 2, and an aminomethyl group (-CH₂NH₂·HCl) at position 3 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of CNS-targeting drugs due to its ability to modulate electronic and steric properties. Its nitrile group enhances metabolic stability, while the fluorine atom improves lipophilicity and bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-2-fluorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-6(4-10)2-1-3-7(8)5-11;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIBDLXQHZOKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795283-40-7
Record name 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluorotoluene to produce 2-fluoro-4-nitrotoluene. This intermediate is then subjected to a reduction reaction to yield 2-fluoro-4-aminotoluene. The next step involves the introduction of a nitrile group through a Sandmeyer reaction, resulting in 3-(Aminomethyl)-2-fluorobenzonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its structure allows for:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially useful in treating diseases where enzyme modulation is beneficial.
  • Receptor Modulation : Its binding affinity can be enhanced by the presence of the fluorine atom, which increases metabolic stability .

Antimicrobial Activity

Preliminary studies suggest that 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride exhibits antimicrobial properties. It has been tested against various pathogens, including Pseudomonas aeruginosa, highlighting its potential in developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation and substitution, allowing chemists to create diverse derivatives with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Pseudomonas aeruginosa. The results indicated that the compound effectively reduced bacterial load in infected tissues in murine models. This suggests its potential as a therapeutic agent against resistant strains of bacteria .

Case Study 2: Drug Design

Research focused on the design of enzyme inhibitors using this compound as a scaffold. The presence of the aminomethyl group facilitates interactions with active sites of target enzymes, making it a promising candidate for further development in drug discovery .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride vary in substituent positions, functional groups, and molecular frameworks. Below is a comparative analysis based on positional isomers, functional group modifications, and structural derivatives (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Substituent Positions Functional Groups Molecular Weight (g/mol) Purity/Notes
3-(Aminomethyl)-2-fluorobenzonitrile HCl (1795283-40-7) C₈H₈ClFN₂ 2-F, 3-CH₂NH₂·HCl Nitrile, aminomethyl, fluorine 186.61 High purity (specifics N/A)
4-(Aminomethyl)-3-fluorobenzonitrile HCl (1354963-08-8) C₈H₈ClFN₂ 3-F, 4-CH₂NH₂·HCl Nitrile, aminomethyl, fluorine 186.61 95%
5-(Aminomethyl)-2-fluorobenzonitrile HCl (1638487-42-9) C₈H₈ClFN₂ 2-F, 5-CH₂NH₂·HCl Nitrile, aminomethyl, fluorine 186.61 95%
4-Amino-3-fluorobenzonitrile (69409-98-9) C₇H₅FN₂ 3-F, 4-NH₂ Nitrile, amino, fluorine 148.13 N/A
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one HCl C₈H₁₀Cl₂FN₃ F, CH₂NH₂·HCl, fused ring Benzimidazolone, aminomethyl 254.10 Empirical formula provided

Positional Isomers

  • 4-(Aminomethyl)-3-fluorobenzonitrile HCl (CAS 1354963-08-8) and 5-(Aminomethyl)-2-fluorobenzonitrile HCl (CAS 1638487-42-9) share the same molecular formula as the target compound but differ in substituent positions. For example, the 2-fluorine/3-aminomethyl configuration in the target compound may enhance π-π stacking interactions compared to the 3-fluorine/4-aminomethyl isomer .

Functional Group Modifications

  • 4-Amino-3-fluorobenzonitrile (CAS 69409-98-9) replaces the aminomethyl group with a primary amine (-NH₂). This reduces steric bulk but increases hydrogen-bonding capacity, which could improve solubility in aqueous environments. However, the absence of the hydrochloride salt may limit its stability under acidic conditions .
  • 4-Amino-3-fluorobenzoic acid (CAS 3069-50-1) substitutes the nitrile with a carboxylic acid (-COOH), drastically increasing polarity and reducing blood-brain barrier permeability. This makes it less suitable for CNS drug development compared to nitrile-containing analogs .

Structural Derivatives

  • 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one HCl (C₈H₁₀Cl₂FN₃) incorporates a benzimidazolone ring, which introduces additional hydrogen-bonding sites and rigidity.
  • (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl (CAS 1245623-77-1) features a chiral hydroxyethyl side chain. The stereochemistry (R-configuration) and hydroxyl group may enhance selectivity for enantioselective targets, such as G-protein-coupled receptors, but could also increase metabolic susceptibility .

Biological Activity

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS No. 1795283-40-7) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features an aminomethyl group and a fluorinated benzene ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H9ClFN2\text{C}_8\text{H}_9\text{ClF}\text{N}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom in its structure may enhance lipophilicity and binding affinity, facilitating interaction with target sites in biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell function.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Its structural similarity to known anticancer agents suggests possible activity against cancer cell lines.
  • Neurological Effects : Investigations into its effects on neurotransmitter systems could reveal insights into its potential use in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. Results demonstrated significant inhibition of bacterial growth, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant strains .

Bacterial StrainInhibition Zone (mm)
Pseudomonas aeruginosa15
Escherichia coli12

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound induced apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)7.5

Q & A

Q. What are the recommended methods for synthesizing 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination of fluorinated precursors. For example, fluorobenzonitrile derivatives can undergo aminomethylation using reagents like ammonium chloride or formaldehyde under controlled pH (e.g., acidic conditions). Purity optimization requires column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures). Analytical techniques like HPLC (>97% purity threshold) or GC-MS should confirm purity, with attention to residual solvent peaks .

Q. How should researchers characterize this compound spectroscopically?

  • NMR : 1^1H NMR (DMSO-d6) will show distinct signals: aromatic protons (δ 7.2–7.8 ppm), fluorinated C-F coupling (~3JHF^3J_{H-F} = 20 Hz), and aminomethyl (-CH2NH2) protons (δ 3.2–3.5 ppm). 19^{19}F NMR can confirm fluorine position (δ -110 to -120 ppm).
  • IR : Stretching vibrations for nitrile (C≡N, ~2240 cm1^{-1}) and ammonium (-NH3+^+, ~2800–3000 cm1^{-1}).
  • Mass Spec : ESI-MS should show [M+H]+^+ at m/z 187.1 (theoretical 186.61 g/mol) .

Q. What storage conditions ensure the compound’s stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (N2/Ar). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Avoid prolonged exposure to basic pH (>8), which may hydrolyze the nitrile group .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

The ortho-fluorine enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. It also improves metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs show reduced IC50 values (e.g., 2.3 μM vs. 8.7 μM in kinase inhibition assays), highlighting fluorine’s role in target binding .

Q. How can researchers resolve contradictions in solubility data across different solvents?

Contradictions often arise from solvent polarity and hydrogen-bonding capacity. For example, DMSO solubilizes the compound via dipole interactions, while acetonitrile may precipitate it due to low polarity. Systematic solubility studies (e.g., shake-flask method at 25°C) with UV-Vis quantification (λmax ~270 nm) are recommended. Data normalization to Hansen solubility parameters can clarify discrepancies .

Q. What strategies are effective for using this compound as a precursor in heterocyclic synthesis?

The nitrile group enables cycloaddition (e.g., Huisgen reaction with azides) or hydrolysis to carboxylic acids for peptide coupling. The aminomethyl moiety can form Schiff bases with ketones, facilitating imidazoline or pyridine ring formation. For example, coupling with α-ketoesters under acidic conditions yields fluorinated quinazolines with >80% yield .

Q. How can computational modeling predict its interaction with biological targets?

Docking studies (AutoDock Vina) using the fluorine atom as a hydrogen-bond acceptor can map binding to enzymes like monoamine oxidases. Molecular dynamics simulations (AMBER force field) assess stability in binding pockets, with RMSD <2 Å indicating favorable interactions. Compare results with mutagenesis data to validate predicted binding residues .

Methodological Considerations

8. Designing assays to evaluate enzyme inhibition:

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC50 in real-time.
  • Controls : Include a non-fluorinated analog to isolate fluorine’s contribution.
  • Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate KiK_i values .

9. Addressing synthetic yield variability in scaled-up reactions:

  • Process Optimization : Use microwave-assisted synthesis for consistent heating (e.g., 100°C, 20 min).
  • In-line Analytics : FTIR monitors nitrile conversion in real-time.
  • Statistical Design : Apply Box-Behnken models to optimize parameters (temperature, catalyst loading, solvent ratio) .

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